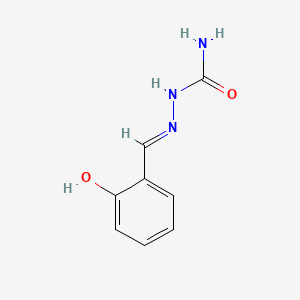

2-Hydroxybenzaldehyde semicarbazone

Description

Overview of Semicarbazone Chemistry and Applications in Scientific Domains

Semicarbazones are a class of organic compounds that belong to the broader family of imines. They are synthesized through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961). wikipedia.orgsathyabama.ac.in This reaction involves the nucleophilic attack of the terminal primary amine group (-NH2) of semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. wikipedia.org The resulting general structure is characterized by the C=N-NH-C(=O)NH2 functional group.

Historically, the formation of semicarbazones has been a classic method in qualitative organic analysis. Because many semicarbazones are crystalline solids with sharp and distinct melting points, they have been instrumental in the identification and characterization of unknown aldehydes and ketones. wikipedia.orgnumberanalytics.com

Beyond their role in chemical identification, semicarbazones are significant for their diverse applications across various scientific fields:

Organic Synthesis: They serve as valuable intermediates for the synthesis of various heterocyclic compounds and other complex organic molecules. numberanalytics.comgoogle.com

Coordination Chemistry: Semicarbazones can act as chelating ligands, binding to metal ions through their nitrogen and oxygen donor atoms. sathyabama.ac.incore.ac.uk This ability to form stable metal complexes is a cornerstone of their utility. core.ac.uknih.gov The biological properties of semicarbazones are often enhanced upon coordination with transition metals. core.ac.uk

Pharmacological Research: A significant body of research has been dedicated to exploring the biological activities of semicarbazones and their metal complexes. These compounds have shown potential as antimicrobial, anticonvulsant, anticancer, antiviral, and antimalarial agents. wikipedia.orgnumberanalytics.comajchem-b.com Their mechanism of action is often attributed to their ability to bind with metal ions within cells, interfering with vital biological processes. wikipedia.orgcore.ac.uk

The versatility of the semicarbazone scaffold allows for systematic structural modifications, enabling researchers to tune their chemical and biological properties for specific applications. ontosight.ai

Significance of 2-Hydroxybenzaldehyde Semicarbazone as a Prototypical Research Scaffold

This compound, also known as salicylaldehyde (B1680747) semicarbazone, stands out as a prototypical research scaffold due to the strategic placement of a hydroxyl (-OH) group on the phenyl ring, ortho to the azomethine (-CH=N) group. This specific arrangement facilitates the formation of highly stable six-membered chelate rings when it coordinates with metal ions.

The compound typically acts as a tridentate ligand, coordinating with a metal center through the phenolic oxygen, the imine nitrogen, and the carbamoyl (B1232498) oxygen. ijcmas.com This tridentate nature often leads to the formation of stable and well-defined metal complexes with various transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). researchgate.netjmchemsci.com

The significance of this compound in research is multifaceted:

Fundamental Coordination Chemistry: It serves as a classic model ligand for studying the synthesis, structure, and bonding of metal complexes. Researchers can systematically vary the metal ion to investigate changes in geometry, magnetic properties, and spectral characteristics of the resulting complexes. orientjchem.orgasianpubs.org

Structure-Activity Relationship Studies: The basic structure of this compound allows for straightforward chemical modifications. Substituents can be introduced on the aromatic ring to modulate the electronic and steric properties of the ligand, which in turn influences the properties and reactivity of its metal complexes. This makes it an ideal platform for studying structure-activity relationships, particularly for biological applications. nih.gov

Development of Bioactive Compounds: The chelation of metal ions by this compound and its analogs has been shown to be crucial for their biological activity. For instance, copper(II) and zinc(II) complexes of structurally similar 2-hydroxyacetophenone (B1195853) semicarbazones have been investigated as superoxide (B77818) dismutase (SOD) mimetics, which are compounds that can scavenge harmful superoxide radicals. nih.gov The parent ligands themselves show some activity, but the metal complexes often exhibit significantly enhanced potency. nih.gov Research has also highlighted the potential of related Schiff bases derived from 2-hydroxybenzaldehyde as anticancer agents. nih.gov

Below is a data table summarizing the characterization and activity of a representative metal complex derived from a closely related scaffold, illustrating the type of research facilitated by these structures.

| Compound/Complex | Key IR Bands (cm⁻¹) | IC₅₀ (SOD-like Activity) (µM) | Reference |

| 2-hydroxy-4-methoxyacetophenone semicarbazone | Not specified | > 50 | nih.gov |

| Copper(II) complex of 2-hydroxy-4-methoxyacetophenone semicarbazone | Not specified | ~0.2 | nih.gov |

| Zinc(II) complex of 2-hydroxy-4-methoxyacetophenone semicarbazone | Not specified | > 50 | nih.gov |

This table demonstrates how the chelation of a copper(II) ion dramatically increases the superoxide dismutase-like activity compared to the free ligand or its zinc(II) complex, showcasing the importance of the specific metal ion in the biological function of the complex. nih.gov The foundational structure of this compound provides a robust and adaptable framework for such detailed investigations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2-hydroxyphenyl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDQSKCOWSUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306341 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-97-5 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Hydroxybenzaldehyde Semicarbazone

Classical Condensation Reactions for 2-Hydroxybenzaldehyde Semicarbazone Synthesis

The most fundamental and widely employed method for synthesizing this compound is the classical condensation reaction. This reaction involves the direct condensation of 2-hydroxybenzaldehyde with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate. asianpubs.org The base neutralizes the hydrochloride, liberating the free semicarbazide to react with the aldehyde.

The general reaction scheme is as follows:

2-Hydroxybenzaldehyde + Semicarbazide Hydrochloride → this compound + H₂O + NaCl

This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and may require heating under reflux for several hours to ensure completion. asianpubs.orgnih.gov The resulting this compound, being a solid, precipitates out of the solution upon cooling and can be purified by recrystallization. The formation of the semicarbazone is a nucleophilic addition-elimination reaction. The nitrogen atom of the amino group in semicarbazide, which is not directly attached to the carbonyl group, acts as the nucleophile and attacks the electrophilic carbonyl carbon of the 2-hydroxybenzaldehyde. youtube.com This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone. youtube.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Semicarbazones asianpubs.org

| Method | Reaction Time | Yield (%) |

| Conventional (Reflux) | 3-4 hours | 68-78 |

| Microwave-Assisted | 60-80 seconds | 85-96 |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships. These derivatives are typically prepared by reacting substituted 2-hydroxybenzaldehydes with semicarbazide or its derivatives. The substituents can be introduced onto the aromatic ring of the 2-hydroxybenzaldehyde or on the semicarbazide moiety.

For instance, various substituted aryl aldehydes can be converted to their corresponding semicarbazones by reacting them with semicarbazide hydrochloride in the presence of sodium acetate. asianpubs.orgresearchgate.net This approach allows for the introduction of a wide range of functional groups onto the phenyl ring of the 2-hydroxybenzaldehyde core.

Furthermore, N-substituted semicarbazides can be used to introduce substituents on the terminal nitrogen atom of the semicarbazone. For example, phenyl semicarbazides have been reacted with different carbonyl compounds to synthesize a variety of biologically significant semicarbazones. nih.govresearchgate.net

Green Chemistry Approaches in Semicarbazone Synthesis and Derivatization

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and the synthesis of semicarbazones is no exception. These "green" approaches aim to reduce or eliminate the use of hazardous solvents, decrease reaction times, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of semicarbazones, including 2-hydroxybenzaldehyde derivatives, can be significantly expedited using microwave assistance. asianpubs.orgresearchgate.net Reactions that conventionally require hours of reflux can be completed in a matter of seconds to minutes under microwave irradiation, often with improved yields. asianpubs.org This method is considered a green approach due to its reduced reaction times and energy consumption. fip.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing semicarbazones. Ultrasound irradiation can enhance reaction rates and yields. rsc.orgnih.gov This technique has been successfully employed for the synthesis of various heterocyclic compounds and can be applied to the synthesis of semicarbazone derivatives.

Grindstone Chemistry (Mechanochemistry): A solvent-free approach to chemical synthesis involves the use of mechanical force to initiate reactions, a field known as mechanochemistry or "grindstone chemistry". chowgules.ac.innih.gov This technique involves grinding the solid reactants together in a mortar and pestle, often without the need for any solvent. chowgules.ac.innih.govresearchgate.net This method is highly efficient, environmentally friendly, and can lead to high yields of the desired products. researchgate.net

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key principle of green chemistry. geneseo.edugeneseo.edu Research has explored the use of environmentally friendly solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) for the synthesis of semicarbazones. geneseo.edugeneseo.edu These studies have shown that high yields and purity of semicarbazones can be achieved in these green solvents, often at room temperature. geneseo.edugeneseo.edu For example, optimal yields were obtained in an 80:20 mixture of ethyl lactate:water and a 92:8 mixture of dimethyl isosorbide:water. geneseo.edu

Coordination Chemistry of 2 Hydroxybenzaldehyde Semicarbazone and Its Metal Complexes

Ligand Properties and Coordination Modes

Denticity and Donor Atom Characteristics (e.g., N, O, S)

2-Hydroxybenzaldehyde semicarbazone, a Schiff base derived from salicylaldehyde (B1680747) and semicarbazide (B1199961), is a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions stems from the presence of multiple donor atoms: the phenolic oxygen (O), the imine nitrogen (N), and the carbonyl oxygen (O) of the semicarbazone moiety. This arrangement allows it to act as a multidentate ligand, capable of donating more than one electron pair to a central metal atom.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound typically acts as a bidentate or tridentate ligand. In its neutral form, it can coordinate as a bidentate ligand through the imine nitrogen and the carbonyl oxygen. However, upon deprotonation of the phenolic hydroxyl group, it can act as a tridentate ligand, coordinating through the phenolic oxygen, imine nitrogen, and carbonyl oxygen. This tridentate coordination is common in the formation of stable metal complexes.

The donor atoms (O, N, O) are hard donors, which means they tend to form stable complexes with hard metal ions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with the metal ion, typically five- or six-membered rings, which enhances the stability of the resulting complex.

Influence of Phenolic Hydroxyl and Hydrazone Moieties on Chelation

The chelation of this compound with metal ions is significantly influenced by its phenolic hydroxyl and hydrazone moieties.

The phenolic hydroxyl group plays a crucial role in the coordination behavior of the ligand. In its neutral form, the ligand can coordinate through the imine nitrogen and the carbonyl oxygen. However, the acidic proton of the phenolic hydroxyl group can be easily lost upon reaction with a metal salt, leading to the formation of a negatively charged phenolate oxygen. This deprotonated oxygen atom is a strong donor and readily coordinates with the metal ion, forming a stable six-membered chelate ring. The formation of this chelate ring is a key factor in the stability of the resulting metal complexes.

Synthesis of Metal Complexes of this compound

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II/III), Zn(II), Fe(III), Cr(III), Pd(II), Ru(II), Th(IV))

A wide variety of transition metal complexes of this compound have been synthesized and characterized. tandfonline.comresearchgate.netorientjchem.org A general method for the synthesis of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating to facilitate the reaction. orientjchem.org The stoichiometry of the resulting complexes can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants.

Commonly synthesized complexes include those with Cu(II), Ni(II), Co(II/III), and Zn(II). tandfonline.comnih.gov For instance, complexes with the general formula M(SASC−)2·nH2O, where M can be Mn(II), Fe(II), Co(II), Ni(II), or Cu(II), and SASC represents the salicylaldehyde semicarbazone ligand, have been reported to have a six-coordinate octahedral geometry. tandfonline.com The synthesis of Cu(II) complexes with semicarbazones of m-hydroxybenzaldehyde and p-hydroxybenzaldehyde has also been described, resulting in octahedral structures. orientjchem.org

Complexes of other transition metals such as Fe(III), Cr(III), Pd(II), and Ru(II) have also been prepared. researchgate.netresearchgate.net For example, Rh(III), Ir(III), and Ru(III) complexes are typically six-coordinate and octahedral, while Pd(II) and Pt(II) complexes tend to be square planar. researchgate.net The synthesis of a Co(III) complex with a related thiosemicarbazone ligand has been reported, resulting in a distorted octahedral geometry. nih.gov

Synthesis of Mixed-Ligand and Ternary Complexes

The versatility of this compound as a ligand extends to the formation of mixed-ligand and ternary complexes. These complexes contain the primary ligand along with one or more other ligands in the coordination sphere of the metal ion. The synthesis of such complexes often involves the reaction of a pre-formed metal complex of the primary ligand with a secondary ligand, or a one-pot reaction involving the metal salt and both ligands.

For example, mixed-ligand complexes of transition metals like Co(II), Ni(II), and Cu(II) have been prepared using salicylaldehyde phenyl hydrazine and salicylaldehyde thiosemicarbazone as ligands. amazonaws.com In these complexes, the ligands coordinate to the metal ion in a tridentate fashion through oxygen, nitrogen, and sulfur atoms. amazonaws.com Ternary copper(II) complexes of a thiosemicarbazone derived from salicylaldehyde have also been synthesized with co-ligands like 1,10-phenanthroline. mdpi.com

The formation of mixed-ligand complexes can lead to interesting structural and electronic properties, and can also influence the biological activity of the resulting compounds.

Structural Elucidation of this compound Metal Complexes

The structures of this compound metal complexes are typically elucidated using a combination of spectroscopic and analytical techniques. These methods provide valuable information about the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Commonly employed techniques include:

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in determining the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination with the metal ion. sapub.org Changes in the vibrational frequencies of the C=N, C=O, and O-H groups upon complexation provide evidence for coordination. For example, a shift in the C=N stretching frequency indicates coordination of the imine nitrogen, while a shift in the C=O stretching frequency suggests coordination of the carbonyl oxygen. nih.govnih.gov The disappearance of the O-H stretching band of the phenolic group is indicative of deprotonation and coordination of the phenolic oxygen. orientjchem.org

Electronic (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the complex. nih.gov The position and intensity of the d-d transition bands can be used to assign the geometry (e.g., octahedral, tetrahedral, square planar) of the complex. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. sapub.orgacs.org Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide information about the coordination sites.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the metal ion. tandfonline.comorientjchem.org This information is useful in determining the geometry of the complex.

These techniques, when used in combination, provide a comprehensive picture of the structure and bonding in this compound metal complexes.

Geometric Configurations and Stereochemistry

The metal complexes of this compound and related Schiff bases exhibit a variety of geometric configurations, largely dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries observed include octahedral, square-planar, tetrahedral, and distorted square-pyramidal arrangements.

Typically, this compound acts as a tridentate ligand, coordinating through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen (an NNO donor set). The ligand can exist in keto and enol tautomeric forms; in the enol form, it can be deprotonated to act as a monoanionic ligand, which is common in complex formation. nih.gov

Octahedral Geometry: This is a common configuration for metal ions like Cr(III), Co(III), and sometimes Cu(II). researchgate.netorientjchem.org For instance, spectral studies of Cr(III) complexes with vanillin (B372448) semicarbazone suggest an octahedral geometry. nih.gov Similarly, a cobalt(III) complex with a related isothiosemicarbazone ligand was found to adopt an octahedral geometry. researchgate.net In these complexes, the metal ion is coordinated to two tridentate ligands or one tridentate ligand along with other monodentate or bidentate ligands (like pyridine or water molecules) to satisfy a coordination number of six.

Square-Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II) and d⁹ ions like Cu(II). Spectroscopic and magnetic susceptibility data for certain Ni(II) complexes with Schiff bases derived from dihydroxy benzaldehyde (B42025) indicate a square-planar environment. These complexes are often diamagnetic, consistent with a low-spin d⁸ configuration in a square-planar field.

Tetrahedral Geometry: Metal ions with a d¹⁰ configuration, such as Zn(II) and Cd(II), commonly form tetrahedral complexes. orientjchem.org For example, a Zn(II) complex with a Schiff base derived from 2,4-dihydroxy benzaldehyde was reported to have a tetrahedral geometry. Co(II) (a d⁷ ion) can also adopt a high-spin tetrahedral geometry. orientjchem.orgsemanticscholar.org

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or steric constraints imposed by the ligands, distorted geometries are also prevalent. A distorted square-pyramidal geometry has been identified for an iron(III) complex, while a copper(II) complex with a pyridoxal-semicarbazone ligand was found to have a distorted octahedral geometry. researchgate.netmdpi.com

The stereochemistry of these complexes can be complex, particularly when using chiral diamines in the Schiff base backbone, which can lead to specific helical arrangements (M or P helicity) in the resulting metal complexes. mdpi.com

| Central Metal Ion | Typical Coordination Number | Common Geometric Configuration | Example Ligand System | Reference |

|---|---|---|---|---|

| Cu(II) | 4, 5, or 6 | Square-Planar, Distorted Octahedral | 2,4-dihydroxybenzaldehyde Schiff base | |

| Ni(II) | 4 | Square-Planar | 2,4-dihydroxybenzaldehyde Schiff base | |

| Co(II) / Co(III) | 4 or 6 | Tetrahedral (Co(II)), Octahedral (Co(III)) | p-hydroxybenzaldehyde Schiff base, S-allyl-isothiosemicarbazone | researchgate.netorientjchem.org |

| Zn(II) | 4 | Tetrahedral | 2,4-dihydroxybenzaldehyde Schiff base | |

| Cd(II) | 4 | Tetrahedral | p-hydroxybenzaldehyde Schiff base | orientjchem.org |

| Fe(III) | 5 | Distorted Square-Pyramidal | S-allyl-isothiosemicarbazone | researchgate.net |

| Cr(III) | 6 | Octahedral | Vanillin semicarbazone | nih.gov |

Intramolecular and Intermolecular Interactions in Solid State

Intramolecular Interactions: The most significant intramolecular interaction in these compounds is the hydrogen bond formed between the phenolic hydroxyl group and the azomethine nitrogen atom (O–H···N). researchgate.net This interaction results in the formation of a stable, nearly planar six-membered ring. This hydrogen bond is a characteristic feature of salicylaldimine-type Schiff bases and plays a key role in holding the ligand in a conformation suitable for chelation to a metal ion. researchgate.net

Intermolecular Interactions: In the crystalline state, molecules are assembled into three-dimensional supramolecular architectures through a variety of intermolecular interactions.

Hydrogen Bonding: Beyond the intramolecular O–H···N bond, intermolecular hydrogen bonds are dominant. These can include interactions between the semicarbazide moiety's N-H groups and the oxygen or nitrogen atoms of adjacent molecules (N–H···O or N–H···N). nih.gov If the complex includes solvent molecules like water or co-ligands like pyridine, these can also participate extensively in the hydrogen-bonding network (e.g., O–H···O, O–H···N). mdpi.com For instance, in a Cu(II) complex of pyridoxal-semicarbazone, an aqua ligand interacts with a nitrate anion of a neighboring unit, contributing to a 3D hydrogen-bonded network. mdpi.com

π–π Stacking: The aromatic rings of the benzaldehyde moiety can engage in π–π stacking interactions with neighboring molecules, further contributing to the cohesion of the crystal structure. nih.gov These interactions are favored when molecules pack in a face-to-face arrangement.

The interplay of these diverse interactions dictates the final solid-state assembly, influencing the material's physical properties.

| Type of Interaction | Description | Structural Significance | Reference |

|---|---|---|---|

| Intramolecular O–H···N | Hydrogen bond between the phenolic hydroxyl and azomethine nitrogen. | Forms a stable six-membered ring; influences ligand conformation. | researchgate.net |

| Intermolecular N–H···O/N | Hydrogen bonds involving the semicarbazide N-H donors. | Links molecules into chains, sheets, or 3D networks. | nih.gov |

| Intermolecular O–H···O/N | Hydrogen bonds involving coordinated water or other hydroxyl groups. | Crucial for stabilizing crystal lattices, especially in hydrated complexes. | mdpi.com |

| C–H···O / C–H···π | Weak hydrogen bonds involving C-H donors and O or π-system acceptors. | Contribute to overall packing efficiency and stability. | nih.govmdpi.com |

| π–π Stacking | Interactions between aromatic rings of adjacent molecules. | Stabilizes crystal structures through parallel or offset stacking. | nih.gov |

Influence of Central Metal Ions on Complex Geometry and Stability

The identity of the central metal ion is a primary determinant of the final geometry and stability of the resulting complex with this compound. The metal ion's intrinsic properties—such as its size (ionic radius), charge, and d-electron configuration—govern its coordination preferences, including its favored coordination number and geometry.

The coordination behavior of the ligand can vary depending on the metal ion. mdpi.comdoaj.org For example, with some metal ions, the ligand acts as a neutral tridentate species, while with others, it deprotonates at the phenolic hydroxyl group to become a monoanionic tridentate ligand.

Coordination Geometry: As detailed in section 3.3.1, different metal ions promote different geometries. The preference of Ni(II) for square-planar geometry versus the preference of Zn(II) for tetrahedral geometry is a classic example rooted in their respective d-electron counts (d⁸ vs. d¹⁰) and the resulting ligand field stabilization energies. Lanthanide ions like Dy(III) and Er(III), being larger and more electropositive, tend to have higher coordination numbers and form binuclear complexes with ligands like 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone. mdpi.comresearchgate.net

Complex Stability: The stability of the metal-ligand bonds is also highly dependent on the metal ion. According to the Irving-Williams series, for a given ligand, the stability of complexes with high-spin divalent metal ions of the first transition series generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the combined effects of decreasing ionic radii and increasing ligand field stabilization energy across the series.

| Metal Ion | Ionic Radius (Å) (for CN=6) | d-Electron Count | Typical Geometry | Influence on Stability/Structure |

|---|---|---|---|---|

| Co(II) | 0.745 (HS) | d⁷ | Tetrahedral / Octahedral | Forms stable high-spin complexes. |

| Ni(II) | 0.69 | d⁸ | Square-Planar / Octahedral | High ligand field stabilization energy in square-planar geometry. |

| Cu(II) | 0.73 | d⁹ | Distorted Octahedral / Square-Planar | Geometries often distorted by Jahn-Teller effect; forms highly stable complexes. |

| Zn(II) | 0.74 | d¹⁰ | Tetrahedral | No ligand field stabilization energy; geometry dictated by size and electrostatic forces. |

| Dy(III) | 0.912 | f¹⁰ | High Coordination (e.g., 8, 9) | Larger size leads to higher coordination numbers and potential for binuclear structures. |

| V(V) | 0.54 | d⁰ | Square-Pyramidal / Octahedral | High charge density leads to strong bonds; overall stability influenced by other ligands (e.g., oxo). |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Hydroxybenzaldehyde Semicarbazone and Its Complexes

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within 2-hydroxybenzaldehyde semicarbazone and confirming their involvement in complexation.

FTIR Spectroscopy:

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its various functional groups. The presence of a phenolic hydroxyl group is indicated by a peak in the FTIR spectrum. arabjchem.org The C-H band of the aldehyde group is also identifiable. arabjchem.org The stretching frequency of the carbonyl group is influenced by the adjacent phenolic hydroxyl group. arabjchem.org

In metal complexes of this compound, shifts in the vibrational frequencies of key functional groups provide evidence of coordination. For instance, the coordination of the phenolic oxygen to a metal ion is supported by a shift in the ν(C-O) phenolic band. scispace.com The involvement of the azomethine nitrogen and the deprotonated enolized carbonyl oxygen in chelation is also confirmed by changes in their respective IR bands. nih.gov

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR. In related compounds, Raman spectra have been used to identify carboxylic acid and aromatic ring vibrations. sapub.org For instance, a peak around 1640 cm⁻¹ can be attributed to a carboxylic acid group, while a peak near 1031 cm⁻¹ suggests the presence of an aromatic ring like benzene. sapub.org

Key Vibrational Frequencies for this compound and Related Compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound and its parent aldehyde, salicylaldehyde (B1680747), reveals distinct signals for each type of proton. In salicylaldehyde, the aromatic protons typically appear as multiplets in the range of 7.0-7.6 ppm. arabjchem.org The aldehyde proton resonates at a significantly downfield chemical shift, around 9.9 ppm, while the phenolic hydroxyl proton appears even further downfield at approximately 11.07 ppm. arabjchem.org The integration values of these proton signals can confirm the high conversion of the reaction during synthesis. arabjchem.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For related benzaldehydes, the carbonyl carbon of the aldehyde group shows a characteristic signal. For example, in 2-methoxybenzaldehyde, the aldehyde carbon appears at δ 189.0. rsc.org The carbons of the aromatic ring also give rise to a series of signals, with their chemical shifts influenced by the substituents.

Predicted ¹³C NMR Data for 2-Hydroxybenzaldehyde:

In the metal complexes of ligands derived from 2-hydroxybenzaldehyde, NMR studies can confirm the coordination of the ligand to the metal ion. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes, providing insights into their electronic structure and coordination environment.

The UV-Vis spectrum of the free ligand typically shows absorption bands corresponding to π-π* and n-π* transitions. For instance, in a related chalcone (B49325) ligand, the π-π* transition of the conjugated C=C double bonds and the n-π* transition of the carbonyl group are observed. ijrpas.com Upon complexation with a metal ion, these absorption bands may shift, indicating coordination. ijrpas.comijrpas.com For example, a shift in the n-π* transition of the carbonyl group to a different wavelength suggests its involvement in bonding with the metal. ijrpas.com

In copper(II) complexes of 2-hydroxyphenones, two main absorption regions are observed: a strong peak between 340–450 nm and a weaker one between 550–800 nm. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can help assign these electronic transitions, with the lower energy bands often attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The study of these electronic transitions is crucial for understanding the potential of these compounds as dyes in applications like dye-sensitized solar cells. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and its complexes, as well as for analyzing their fragmentation patterns, which helps to confirm their structure.

The mass spectrum of a synthesized compound will show a molecular ion peak (M⁺) that corresponds to its molecular weight. For a related Schiff base, the mass spectrum displayed a molecular ion peak that was in good agreement with its calculated molecular weight, thus validating the product's structure. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information. The main fragmentation pathways for semicarbazones can involve the initial loss of molecules such as isocyanic acid (HNCO) or urea (B33335) (NH₂CONH₂). rsc.org

In the case of metal complexes, mass spectrometry can confirm the stoichiometric ratio of the metal to the ligand. For example, the mass spectra of various metal complexes have shown molecular ion peaks that correspond to the suggested 1:2 (metal:ligand) formula. nih.gov

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

For 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone, single-crystal XRD analysis revealed that it crystallizes in a monoclinic P2₁/c space group. researchgate.net The crystal structure is stabilized by intermolecular hydrogen-bonding interactions. researchgate.net

In metal complexes, X-ray diffraction can unequivocally establish the coordination geometry around the metal center. Studies on various metal complexes with ligands derived from 2-hydroxybenzaldehyde have shown different coordination geometries, such as octahedral and distorted square planar. researchgate.netmdpi.com For instance, X-ray analysis has shown that in some mononuclear complexes, the metal atoms are in an octahedral coordination environment. researchgate.net In another case, a Ni(II) complex was found to have a distorted square planar geometry. mdpi.com

Crystallographic Data for a Related Semicarbazone Ligand:

Elemental Analysis, Molar Conductivity, and Magnetic Susceptibility Studies

These techniques provide fundamental information about the composition, ionic nature, and magnetic properties of the metal complexes of this compound.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the synthesized complexes, which helps to confirm their proposed stoichiometry. researchgate.net

Molar Conductivity: Molar conductivity measurements in a suitable solvent, such as ethanol (B145695) or DMSO, are used to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.netjmchemsci.com Non-electrolytic complexes exhibit low molar conductivity values. researchgate.net

Magnetic Susceptibility: This measurement provides information about the magnetic properties of the metal complexes, which is crucial for determining their geometry. For example, the magnetic moment value of a Co(II) complex can indicate an octahedral geometry, while that of a Ni(II) complex can suggest either an octahedral or a tetrahedral environment. nih.govresearchgate.net Diamagnetic complexes, such as those of Zn(II), have filled d-orbitals. researchgate.net

Representative Data for Metal Complexes of a Related Schiff Base:

Thermal Analysis Techniques (e.g., TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of this compound and its metal complexes.

TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material. abo.fi The TGA curve of 2-hydroxy-3-methoxybenzaldehyde semicarbazone shows its decomposition temperature. researchgate.net For its metal complexes, thermal analysis can reveal multi-step decomposition processes, often involving the loss of ligand molecules. researchgate.net The thermal stability of the complexes can also be compared, with some studies showing that the complexes are more thermally stable than the free ligand. scispace.com The information obtained from TG-DTA is valuable for understanding the thermal behavior of these compounds. abo.finih.gov

Table of Compounds

Computational Chemistry and Theoretical Investigations of 2 Hydroxybenzaldehyde Semicarbazone Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) has been a important tool in elucidating the structural and electronic characteristics of 2-Hydroxybenzaldehyde semicarbazone and its derivatives. DFT calculations, often employing Becke's 3-parameter hybrid functional (B3LYP) with a 6-31+G(d,p) basis set, have been utilized to investigate the structural features of these ligands. researchgate.net Such studies are foundational for understanding the molecule's stability, reactivity, and potential interaction mechanisms.

One of the key aspects explored through DFT is the tautomeric equilibrium between the keto and enol forms of semicarbazones. researchgate.net For this compound, the presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond, which significantly influences its conformational stability. smolecule.com Computational studies have identified the cisE conformational isomer as the most stable configuration, accounting for over 96.9% of the molecular population in both gaseous and liquid phases. smolecule.com This stability is attributed to favorable steric interactions. smolecule.com

The optimization of the molecular geometry through DFT provides crucial parameters such as bond lengths and angles. For instance, in related benzaldehyde (B42025) semicarbazone structures, DFT calculations have been used to refine the bond lengths of the C=N imine bond and the C=O carbonyl group, which are critical for the molecule's reactivity and coordination behavior. researchgate.net

Quantum Chemical Studies for Electronic Properties

Quantum chemical calculations provide deep insights into the electronic properties of this compound, which are paramount for understanding its reactivity and potential biological activity. Key parameters derived from these studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps.

Studies on this compound (2-OHBS) have revealed specific electronic characteristics. For instance, it has been reported that 2-OHBS exhibits the lowest LUMO energy among its isomers (3- and 4-hydroxybenzaldehyde (B117250) semicarbazone). acs.orgufmg.br A lower LUMO energy suggests a greater electron-accepting ability, which can be crucial for its interactions with biological macromolecules. acs.orgufmg.br

Furthermore, analysis of the electronic distribution has shown that the iminic carbon in 2-OHBS has the highest contribution to the LUMO energy and the highest positive charge. acs.orgufmg.br Conversely, the iminic nitrogen possesses the highest negative charge. acs.orgufmg.br This charge distribution creates a significant dipole moment and influences the molecule's susceptibility to hydrolysis and its ability to form hydrogen bonds. acs.orgufmg.br MEP maps for related compounds have shown that the oxygen atom of the carbonyl group is a region of high negative potential, making it susceptible to electrophilic attack. researchgate.net

The energy gap between HOMO and LUMO is another critical parameter that determines the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Docking Simulations for Ligand-Protein and Complex-Biomolecule Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a biological target, such as proteins and DNA. For this compound and its derivatives, docking studies have been instrumental in exploring their potential as therapeutic agents.

Interaction with Human Serum Albumin (HSA):

Human serum albumin (HSA) is a primary transport protein in the blood, and the binding of a drug to HSA affects its bioavailability and distribution. While specific docking studies for this compound with HSA are not extensively detailed in the provided results, studies on its metal complexes and related Schiff bases offer valuable insights. The interaction of vanadium(IV)O ions with HSA has been studied, revealing that the metal ion can occupy specific binding sites on the protein. nih.gov The formation of ternary complexes involving HSA, a metal ion, and a ligand like a semicarbazone derivative is a plausible mechanism affecting the transport of such compounds. nih.gov

Interaction with DNA:

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. The biological activity of salicylaldehyde (B1680747) semicarbazone derivatives has been linked to their ability to interact with DNA. nih.gov Metal complexes of these ligands, in particular, have been shown to bind to DNA. For instance, spectroscopic characterization of vanadium(IV)O complexes with salicylaldehyde semicarbazone derivatives suggests that their biological activity could be due to interactions with the DNA biomolecule. nih.gov Molecular docking studies on related compounds have shown that they can intercalate or bind to the grooves of the DNA double helix.

Interaction with Enzymes:

Enzymes are critical targets for drug development. The inhibitory potential of this compound and its derivatives against various enzymes has been investigated. For example, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone has been shown to inhibit the GABA transaminase enzyme. researchgate.netacs.org In another study, oxidovanadium(IV) complexes, including one with this compound, were found to be potent inhibitors of YopH tyrosine phosphatase, a virulence factor in pathogenic bacteria. acs.org Molecular docking of these complexes revealed that they bind within the catalytic pocket of the enzyme, forming hydrogen bonds and cation-π interactions with key amino acid residues like Gln446, Arg409, and Lys447. acs.org

The following table summarizes representative binding affinity data from molecular docking studies of related compounds, illustrating the potential interactions of semicarbazone systems.

| Compound/Complex | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Oxidovanadium(IV) complex of this compound | YopH Tyrosine Phosphatase | Not explicitly stated, but shown to be a strong inhibitor | Gln446, Arg409, Lys447 acs.org |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (related structure) | Tubulin | -8.144 | Lys352 acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.

While a dedicated QSAR study solely on this compound is not available in the provided results, research on related semicarbazone derivatives has demonstrated the utility of this approach. For instance, a QSAR study was performed on a series of aryl semicarbazones to evaluate their anticonvulsant activity. researchgate.net This study, using multiple linear regressions, confirmed that the presence of a bromine atom at the para position of the phenyl ring enhanced the anticonvulsant potency. researchgate.net

Another study on N-(2,6-dimethylphenyl)-substituted semicarbazones, which included the 2-hydroxybenzaldehyde derivative, led to the development of a pharmacophore model for anticonvulsant activity. acs.org Such models are crucial for the rational design of new, more potent analogs. QSAR models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a statistically significant relationship with the biological activity.

Computational Validation of Experimental Findings

Computational methods are frequently employed to validate and interpret experimental data, such as spectroscopic measurements. For this compound and its analogs, computational chemistry provides a powerful means to correlate theoretical calculations with experimental observations.

For example, DFT calculations can be used to predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison helps in the accurate assignment of the observed spectral bands to specific vibrational modes of the functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a compound. The calculated absorption maxima (λmax) can be compared with the experimentally measured spectra to validate the theoretical model and to understand the nature of the electronic transitions (e.g., n→π* or π→π* transitions) responsible for the observed absorption bands. units.it While specific data for this compound is limited in the search results, this approach is standard practice in the computational study of such compounds.

Biological Activities and Mechanistic Studies of 2 Hydroxybenzaldehyde Semicarbazone in Vitro Focus

Antimicrobial Activities

The semicarbazone structural backbone has been a foundation for the development of various antimicrobial agents. nih.gov Research into this class of compounds has revealed a spectrum of activities against bacteria, fungi, viruses, and parasites. nih.gov

Antibacterial Efficacy against Gram-Positive (e.g., Staphylococcus aureus) and Gram-Negative (Escherichia coli, Pseudomonas aeruginosa) Strains (In Vitro)

Studies on hydroxy semicarbazone derivatives have demonstrated their potential as antibacterial agents. While research specifically isolating the activity of 2-hydroxybenzaldehyde semicarbazone is limited, studies on closely related analogues provide significant insight. A series of hydroxyl semicarbazone derivatives were evaluated for their inhibitory activity against several pathogenic bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.gov

In one study, a 2-carboxy substituted benzophenone (B1666685) hydroxysemicarbazone derivative showed notable activity, particularly against Gram-negative strains like E. coli and P. aeruginosa. nih.gov Another derivative, a 4-methoxyacetophenone hydroxysemicarbazone, also exhibited moderate activity against these Gram-negative bacteria. nih.gov The activity of these derivatives was found to be more pronounced against Gram-negative bacteria. nih.gov For instance, one phenylhydrazone derivative demonstrated IC₅₀ values of 31.25 µg/mL against E. coli and 62.5 µg/mL against P. aeruginosa. nih.gov The presence of hydrophilic substituents on the aromatic ring is suggested to be an important factor for this antibacterial activity. nih.gov Similarly, thiosemicarbazones, which are structurally related to semicarbazones, featuring a sulfur atom in place of an oxygen, have also been reported to possess activity against S. aureus. researchgate.net

| Compound Derivative | Bacterial Strain | Activity (IC₅₀ µg/mL) | Reference |

|---|---|---|---|

| 2-Carboxy substituted benzophenone hydroxysemicarbazone | E. coli | Data not specified, but noted as active | nih.gov |

| 2-Carboxy substituted benzophenone hydroxysemicarbazone | P. aeruginosa | Data not specified, but noted as active | nih.gov |

| 4-Methoxyacetophenone hydroxysemicarbazone | E. coli | Moderate Activity | nih.gov |

| 4-Methoxyacetophenone hydroxysemicarbazone | P. aeruginosa | Moderate Activity | nih.gov |

| Phenylhydrazone derivative 7 | E. coli | 31.25 | nih.gov |

| Phenylhydrazone derivative 7 | P. aeruginosa | 62.5 | nih.gov |

Antifungal Efficacy (In Vitro)

The general class of (thio)semicarbazones has been reported to possess antifungal activities. nih.gov While specific data on this compound is sparse, research on related Schiff bases derived from its precursor, 2-hydroxybenzaldehyde, indicates the potential of this structural motif. Schiff bases prepared from ortho-hydroxybenzaldehyde (salicylaldehyde) were tested in vitro against various species of the fungus Fusarium, including F. culmorum, F. graminearum, and F. verticillioides, using an agar (B569324) dilution method. researchgate.net This research suggests that the core structure derived from 2-hydroxybenzaldehyde is a viable scaffold for developing compounds with antifungal properties. researchgate.net

Antiviral Potential (In Vitro)

Investigations into the antiviral properties of this chemical class have shown promising results. The precursor molecule, 2-hydroxybenzaldehyde (salicylaldehyde), was found to suppress the replication of Herpes Simplex Virus type I (HSV-1) in cell culture studies. researchgate.net Furthermore, structurally related benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated significant inhibitory effects against poliovirus replication in vitro. nih.gov The antiviral action of these thiosemicarbazones was linked to the relative positions of the hydroxyl (-OH) group and the thiosemicarbazone moiety on the aromatic ring. nih.gov

Antimalarial Investigations (In Vitro)

(Thio)semicarbazones have been identified as a class of compounds with potential antimalarial activity. nih.gov In a study evaluating seventeen semicarbazone and thiosemicarbazone derivatives for their in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria, three thiosemicarbazones were found to be active. nih.gov Although the most potent compounds in this particular screen were thiosemicarbazones, the inclusion of semicarbazones in the study highlights the recognized potential of this compound class in the search for new antimalarial agents. nih.gov

Mechanistic Insights into Antimicrobial Action

The mechanism of antimicrobial action for semicarbazones is thought to be multifactorial. It has been proposed that they can interfere with vital biochemical processes within microbial cells, such as the synthesis of deoxyribonucleotides and cell wall components, and the maintenance of thiol levels. nih.gov For Gram-negative bacteria, the enhanced activity of hydrophilic derivatives suggests a mechanism involving better penetration through the porin channels located in the bacterial outer membrane. nih.gov This allows for a higher concentration of the compound to accumulate inside the microorganism, leading to greater toxicity. nih.gov Studies on the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) against S. aureus have indicated that the cell membrane is a primary target, with the compound causing increased release of intracellular proteins and nucleic acids. nih.gov

Anticancer Activities

Schiff bases derived from 2-hydroxybenzaldehyde have been explored as potential anticancer agents due to their cytotoxic effects on various cancer cell lines. nih.gov In a recent study, five Schiff base derivatives of 2-hydroxybenzaldehyde were synthesized and screened for cytotoxicity against six cancerous and two normal cell lines. nih.gov

One of the derivatives, compound 8S3, was selected for detailed mechanistic studies in the MCF-7 breast cancer cell line. nih.gov Treatment with this compound led to an increase in the sub-G0/G1 cell population, indicating apoptosis, and caused a disruption of the mitochondrial membrane potential. nih.gov Gene expression analysis revealed that the compound modulated the mitogen-activated protein kinase (MAPK) signaling pathway, a key pathway involved in cell survival and proliferation. nih.gov Specifically, the compound induced a MAPK-mediated apoptotic response, suggesting it has the potential to overcome chemoresistance by disrupting crucial survival signals. nih.gov This apoptotic mechanism appeared to be independent of reactive oxygen species (ROS). nih.gov The findings highlight the potential of Schiff bases from 2-hydroxybenzaldehyde as candidates for the development of new anticancer drugs. nih.gov Further supporting the anticancer potential of this class, vanillin (B372448) semicarbazone, a related compound, has also demonstrated pronounced anticancer properties. nih.gov

| Compound | Cell Line | Observed In Vitro Effect | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Schiff Base Derivative 8S3 | MCF-7 (Breast Cancer) | Cytotoxic; Increased sub-G0/G1 population | Induces apoptosis via modulation of MAPK pathway and mitochondrial dysfunction | nih.gov |

| Schiff Base Derivative 8S3 | MCF-7 (Breast Cancer) | Disruption of mitochondrial membrane potential | ROS-independent mechanism | nih.gov |

| Vanillin Semicarbazone | Ehrlich Ascites Carcinoma (EAC) | Cell growth inhibition; Tumour weight reduction | Not specified | nih.gov |

In Vitro Cytotoxicity against Various Carcinoma Cell Lines (e.g., MCF-7, SiHa, HCT 116)

The cytotoxic potential of semicarbazones and their derivatives, particularly those derived from 2-hydroxybenzaldehyde (salicylaldehyde), has been a subject of significant research interest. While specific IC₅₀ values for this compound against MCF-7, SiHa, and HCT 116 cell lines are not extensively documented in publicly available literature, studies on closely related structural analogs and their metal complexes provide strong evidence of their anti-proliferative activities.

For instance, Schiff base derivatives of 2-hydroxybenzaldehyde have demonstrated notable cytotoxicity. nih.gov Similarly, various benzimidazole (B57391) derivatives have shown efficacy against both HCT-116 colon cancer and MCF-7 breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low microgram per milliliter range. nih.gov Callicarpnoids A-C, other natural product derivatives, also displayed significant cytotoxic effects against MCF-7 and HCT-116 cells, with IC₅₀ values ranging from 5.2 to 7.2 μM. nih.gov

The cytotoxic activity is often enhanced upon coordination with metal ions. Copper(II) complexes of semicarbazones, in particular, are recognized for their potential anticancer properties, which are linked to their ability to induce apoptosis and interact with DNA. mdpi.com

Table 1: Examples of In Vitro Cytotoxicity of Related Compounds This table presents data for compounds structurally related to this compound to illustrate the general cytotoxic potential of this class of molecules.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Benzimidazole Derivative 2 | HCT-116 | 16.2 ± 3.85 µg/mL | nih.gov |

| Benzimidazole Derivative 4 | HCT-116 | 24.08 ± 0.31 µg/mL | nih.gov |

| Benzimidazole Derivative 1 | MCF-7 | 31.2 ± 4.49 µg/mL | nih.gov |

| Benzimidazole Derivative 4 | MCF-7 | 8.86 ± 1.10 µg/mL | nih.gov |

| Callicarpnoid B (Diterpenoid Dimer) | MCF-7 | 5.2 µM | nih.gov |

| Callicarpnoid C (Diterpenoid Dimer) | HCT-116 | 7.2 µM | nih.gov |

Mechanisms of Action: Apoptosis Induction, Reactive Oxygen Species Generation, Mitochondrial Dysfunction

The anticancer effects of this compound and its analogs are mediated through multiple cellular mechanisms, primarily involving the induction of programmed cell death (apoptosis), the generation of damaging reactive oxygen species (ROS), and the disruption of mitochondrial function.

Apoptosis Induction: Several studies confirm that derivatives of 2-hydroxybenzaldehyde can trigger apoptosis in cancer cells. nih.govnih.gov For example, a Schiff base derivative of 2-hydroxybenzaldehyde was shown to induce apoptosis in MCF-7 breast cancer cells, evidenced by an increase in the sub-G0/G1 cell population, which is a hallmark of apoptotic DNA fragmentation. nih.gov This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The extrinsic and intrinsic pathways of apoptosis can be triggered, with the latter involving the release of pro-apoptotic factors from mitochondria. mdpi.com Copper complexes of semicarbazones are particularly noted for their ability to promote apoptosis. mdpi.com

Reactive Oxygen Species (ROS) Generation: The generation of ROS is a key mechanism for many chemotherapeutic agents. ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can inflict oxidative damage on critical cellular components like DNA, lipids, and proteins, leading to cell death. nih.gov Semicarbazide (B1199961) itself, in the presence of copper ions, has been shown to generate hydrogen peroxide and other radical species that can cause DNA damage. nih.gov This suggests that this compound, especially when complexed with metals, could act similarly. However, the role of ROS can be context-dependent, as one study on a related Schiff base derivative found that it induced apoptosis through a ROS-independent mechanism, indicating that multiple pathways can be activated by this class of compounds. nih.gov

Mitochondrial Dysfunction: Mitochondria are central to cell survival and are a key target in cancer therapy. Disruption of mitochondrial function can initiate the intrinsic apoptotic pathway. A Schiff base derivative of 2-hydroxybenzaldehyde was found to cause a loss of mitochondrial membrane potential (MMP) in MCF-7 cells. nih.gov The loss of MMP is a critical event that leads to the release of cytochrome c into the cytoplasm, activating the caspase cascade and committing the cell to apoptosis. mdpi.com Furthermore, compounds containing an aldehyde group can interact with enzymes like aldehyde dehydrogenases (ALDH), whose functions are sometimes linked to maintaining mitochondrial integrity. nih.govnih.gov Inhibition of such enzymes can lead to mitochondrial stress and dysfunction.

Interactions with Cellular Biomolecules (e.g., DNA Binding via Partial Intercalation, Protein Interactions)

The biological activity of this compound is intrinsically linked to its ability to interact with essential cellular macromolecules, namely DNA and proteins.

DNA Binding via Partial Intercalation: DNA is a primary target for many anticancer drugs. Semicarbazones, particularly when complexed with metal ions, can bind to DNA through various modes. Studies on copper(II) complexes of salicylaldehyde (B1680747) semicarbazones, which are structurally very similar to the title compound, have revealed a capacity to bind to DNA. nih.gov The primary mode of interaction is described as partial intercalation, where the planar aromatic part of the molecule inserts between the DNA base pairs. mdpi.comnih.gov This interaction is strong enough to displace other DNA-intercalating agents like ethidium (B1194527) bromide and can be quantified by binding constants, which for some copper(II) salicylaldehyde semicarbazone complexes are in the range of 10³ to 10⁴ M⁻¹. nih.gov This binding can distort the DNA helix, interfering with replication and transcription processes, ultimately contributing to cytotoxicity. Some related metal complexes have also been shown to bind in the grooves of the DNA helix. asianpubs.org

Protein Interactions: In addition to DNA, proteins are another major target. The ability of a compound to bind to proteins can affect their function and influence signaling pathways. Research on a copper(II) complex with an aryl-semicarbazone ligand demonstrated binding activity with Bovine Serum Albumin (BSA), a model protein. mdpi.com This interaction was characterized as being driven by hydrophobic forces, indicating that the compound can associate with protein pockets. mdpi.com Such interactions could inhibit the function of crucial enzymes or disrupt protein-protein interactions within cancer cells.

Role of Metal Chelation in Anticancer Mechanisms

The ability of this compound to act as a chelating agent is central to its anticancer potential. The semicarbazone moiety, along with the ortho-hydroxyl group, provides ideal nitrogen and oxygen donor atoms for coordinating with transition metal ions like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). arabjchem.orgorientjchem.org

The formation of these metal complexes often leads to a significant enhancement of biological activity compared to the free ligand. This enhancement is attributed to several factors:

Redox Activity: Metal ions like copper can exist in multiple oxidation states (e.g., Cu²⁺ and Cu⁺). When chelated, the complex can participate in redox cycling. In the presence of biological reducing agents like ascorbic acid, the Cu(II) complex can be reduced to a Cu(I) species. This Cu(I) can then react with molecular oxygen or hydrogen peroxide to generate highly reactive hydroxyl radicals via Fenton-like reactions. nih.gov These radicals can induce significant damage to nearby biomolecules, including DNA, leading to strand cleavage and cell death. nih.govnih.gov

Structural Conformation: Chelation locks the ligand into a specific, often planar, conformation. This defined three-dimensional structure can enhance its ability to bind to biological targets like DNA or specific enzyme active sites. mdpi.com

Enzyme Inhibition Profiles in Cancer Pathways (e.g., those requiring essential metal ions)

The structure of this compound suggests its potential as an inhibitor of specific enzymes, particularly those involved in cancer cell survival and proliferation.

One key family of potential targets is the aldehyde dehydrogenases (ALDH). ALDHs, such as the ALDH1A3 isoform, are overexpressed in various cancers and are associated with cancer stem cell maintenance and resistance to chemotherapy. mdpi.com Given that the parent molecule is an aldehyde derivative, it and its metabolites could potentially interact with the active site of ALDH enzymes. Inhibiting ALDH can lead to an accumulation of toxic aldehydes, increased oxidative stress, and a resensitization of cancer cells to standard therapies. nih.govmdpi.com

Furthermore, the strong metal-chelating ability of this compound makes it a candidate for inhibiting metalloenzymes. Many enzymes that are crucial for cancer progression, such as matrix metalloproteinases (MMPs) involved in metastasis or certain kinases, require metal ions (e.g., Zn²⁺, Mg²⁺) as cofactors for their catalytic activity. By sequestering these essential metal ions from the enzyme's active site, the semicarbazone could effectively inhibit their function, thereby disrupting key cancer-related pathways.

Antioxidant Activities

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

In addition to their pro-oxidant cytotoxic mechanisms, phenolic compounds and their derivatives are often investigated for antioxidant activity. This dual role is common in medicinal chemistry. The antioxidant potential is typically evaluated through free radical scavenging assays.

While specific data for this compound is not prominent in the reviewed literature, the principles of the assays and the activity of related phenolic compounds are well-established. The phenolic hydroxyl (-OH) group present in the 2-hydroxybenzaldehyde moiety is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

Table 2: Principles of Common Free Radical Scavenging Assays

| Assay | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | The stable DPPH radical has a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, which is pale yellow. | The reduction in absorbance at ~517 nm is measured spectrophotometrically. The scavenging activity is proportional to the decrease in absorbance. nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with an oxidizing agent. It has a characteristic blue-green color. An antioxidant compound reduces the ABTS•⁺ back to its colorless neutral form. | The reduction in absorbance at ~734 nm is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov |

Compounds with high antioxidant activity exhibit low IC₅₀ or EC₅₀ values in these assays, indicating that a lower concentration of the compound is needed to scavenge 50% of the radicals. For example, potent natural antioxidants like gallic acid and caffeic acid show very low IC₅₀ values in both DPPH and ABTS assays. nih.gov The potential antioxidant activity of this compound would be largely attributed to its phenolic component.

Influence of Complexation on Antioxidant Potency

The antioxidant potential of this compound and related structures can be significantly enhanced through complexation with metal ions. nih.gov This enhancement is a key area of research, as metal chelates offer advantages such as varied geometries, oxidation states, and coordination numbers that can favor the redox processes involved in antioxidant action. nih.gov

Studies on hydrazone derivatives have shown that metal complexes are considerably more potent free radical scavengers and exhibit better-reducing abilities compared to the free ligand. researchgate.net For instance, the complexation of organic ligands with various metal ions from the s, p, and d blocks is a strategy employed to boost their antioxidant performance. nih.gov The resulting coordination compounds have broad applications, particularly in the medicinal and pharmaceutical fields, due to their enhanced biological effects upon chelation. nih.gov

A series of copper(II) and zinc complexes of 2-hydroxyacetophenone (B1195853) semicarbazones were synthesized and evaluated as superoxide dismutase (SOD) mimetics. nih.gov The copper(II) complexes, in particular, demonstrated potent SOD-like activities, with IC₅₀ values ranging from approximately 0.2 to 4 μM. nih.gov The most active among these was a copper complex of a 2-hydroxy-4-methoxyacetophenone semicarbazone analog, with an IC₅₀ value of about 0.2 μM. nih.gov

The antioxidant activity of metal complexes is influenced by both the nature of the central metal atom and the associated anion. researchgate.net Research on 3-hydroxysalicylidene-S-methyl-thiosemicarbazone and its metal complexes with nickel(II), iron(III), and oxovanadium(IV) showed that the free ligand had a more potent in vitro antioxidant capacity as measured by the CUPRAC method. ulakbim.gov.tr However, when assessing the scavenging activity against reactive oxygen species (ROS) like hydroxyl radicals, superoxide anions, and hydrogen peroxide, the metal complexes, especially those of V(IV) and Fe(III), showed significant activity. ulakbim.gov.tr

Table 1: Antioxidant Activity of Semicarbazone Metal Complexes

| Compound/Complex | Assay | Activity (IC₅₀ or TEAC) | Reference |

| Copper(II) complexes of 2-hydroxyacetophenone semicarbazones | SOD-like activity (NBT reduction) | ~0.2 - 4 μM | nih.gov |

| 2-hydroxy-4-methoxyacetophenone semicarbazone copper complex | SOD-like activity (NBT reduction) | ~0.2 μM | nih.gov |

| Iron(III) complex of 3-hydroxysalicylidene-S-methyl-thiosemicarbazone | CUPRAC | TEAC = 3.27 | ulakbim.gov.tr |

Anticonvulsant Activities

Aryl semicarbazones represent a class of compounds with notable anticonvulsant properties.

Mechanisms Related to Neurotransmitter Systems (e.g., GABA-mediated)

The GABAergic system is a primary target for many antiseizure drugs. nih.gov These drugs can act at various sites on the GABAA receptor, which is a ligand-gated ion channel, to enhance GABA-mediated inhibition. nih.gov However, for some semicarbazone derivatives, the primary anticonvulsant mechanism does not appear to involve direct interaction with the GABAA receptor complex. nih.gov For example, studies on 4-bromobenzaldehyde (B125591) semicarbazone revealed that it had no effect on whole-brain levels of gamma-aminobutyric acid (GABA) or on the activity of GABA-transaminase (GABA-T) in vitro at a concentration of 100 microM. nih.gov This suggests that other mechanisms, potentially involving excitatory amino acid neurotransmission, may be responsible for its anticonvulsant effects. nih.gov

In contrast, other anticonvulsant compounds have been shown to act as allosteric modulators of the GABAA receptor complex. researchgate.net For some newly developed anticonvulsants, their mechanism of action is thought to include the blockade of T-type calcium currents. researchgate.net

Structure-Activity Relationships for Anticonvulsant Potency

The anticonvulsant potency of aryl semicarbazones is significantly influenced by the nature and position of substituents on the aryl ring. A comprehensive structure-activity relationship (SAR) study of several series of substituted aryl semicarbazones revealed that the order of activity was generally 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃ with respect to the primary aryl group. nih.gov The 4-fluorophenyl substituted semicarbazones were identified as the most potent compounds, showing activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor seizure (6 Hz) screens. nih.gov

The presence of a lipophilic aryl portion is thought to facilitate the penetration of the blood-brain barrier. researchgate.net For some classes of anticonvulsants, the presence of a small oxygen-containing functional group, such as carbonyl, hydroxyl, or methoxy, in addition to an imidazole (B134444) ring and a lipophilic aryl moiety, is associated with their anticonvulsant properties. researchgate.net

Table 2: Structure-Activity Relationship of Aryl Semicarbazones

| Substituent on Aryl Ring | Relative Anticonvulsant Activity | Reference |

| 4-F | Most Potent | nih.gov |

| 2-Br | High Potency | nih.gov |

| 3-Br | High Potency | nih.gov |

| 4-Cl | High Potency | nih.gov |

| 4-CH₃ | Moderate Potency | nih.gov |

| 4-Br | Moderate Potency | nih.gov |

| 3-Cl | Lower Potency | nih.gov |

| 3-CH₃ | Lower Potency | nih.gov |

Enzyme Inhibition Studies (General)

Derivatives of this compound and related structures have been investigated for their ability to inhibit various enzymes. For instance, 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone was synthesized and found to be a reversible and competitive inhibitor of jack bean urease, with an IC₅₀ of 0.032 ± 0.004 mM. rsc.org

In other studies, benzaldehyde thiosemicarbazone derivatives have demonstrated significant inhibitory effects on mushroom tyrosinase. acs.org Specifically, p-Hydroxybenzaldehyde thiosemicarbazone and p-methoxybenzaldehyde thiosemicarbazone were shown to be mixed-type inhibitors of this enzyme. acs.org

Furthermore, various benzaldehyde derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase. nih.gov For example, 4-methoxy-2-hydroxybenzaldehyde was found to be a more effective inhibitor of α-amylase than the standard drug acarbose, though less effective against α-glucosidase, and it exhibited a non-competitive mode of inhibition. nih.gov Other dihydroxybenzaldehyde derivatives showed inhibitory activity against α-glucosidase, while certain trihydroxybenzaldehydes were effective α-amylase inhibitors. nih.gov Additionally, some benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. mdpi.com

Table 3: Enzyme Inhibition by Semicarbazone and Related Derivatives

| Compound | Target Enzyme | Inhibition Type/Potency (IC₅₀) | Reference |

| 2-hydroxy-1-naphthaldehyde semicarbazone | Jack bean urease | Reversible, competitive / 0.032 ± 0.004 mM | rsc.org |

| p-Hydroxybenzaldehyde thiosemicarbazone | Mushroom tyrosinase (monophenolase) | Mixed-type / 0.76 μM | acs.org |

| p-Hydroxybenzaldehyde thiosemicarbazone | Mushroom tyrosinase (diphenolase) | Mixed-type / 3.80 μM | acs.org |

| p-Methoxybenzaldehyde thiosemicarbazone | Mushroom tyrosinase (monophenolase) | Mixed-type / 7.0 μM | acs.org |

| p-Methoxybenzaldehyde thiosemicarbazone | Mushroom tyrosinase (diphenolase) | Mixed-type / 2.62 μM | acs.org |

| 4-methoxy-2-hydroxybenzaldehyde | α-amylase | Non-competitive / 5.44 times more effective than acarbose | nih.gov |

Biological Role of Metal Chelation and Its Modulatory Effects on Biochemical Pathways

Metal chelation is a fundamental aspect of the biological activity of this compound and its analogs. The process of chelation can transport metals to or from biological targets, thereby influencing their potential effects. nih.govnih.gov The formation of metal complexes with Schiff bases, including semicarbazones, can lead to a significant increase in biological activity compared to the free ligand. nih.govjmchemsci.com This enhancement is attributed to the properties of the resulting coordination compounds. nih.gov

Metal complexes of Schiff bases are widely explored for their therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. jmchemsci.com The chelation of metals can modulate biochemical pathways in several ways. For instance, the lipophilicity of a compound can be altered upon complexation, which can affect its ability to cross cell membranes and reach its target. nih.gov The stabilization of certain metal oxidation states through chelation can also be crucial for biological activity. nih.gov

The coordination of thiosemicarbazones with metals has been shown in many cases to enhance their biological activity. researchgate.net This has spurred continuous efforts to synthesize and study new metal complexes with these ligands to improve their therapeutic properties. researchgate.net

Analytical Applications of 2 Hydroxybenzaldehyde Semicarbazone

Reagent in Qualitative Organic Analysis (e.g., Carbonyl Compound Identification)